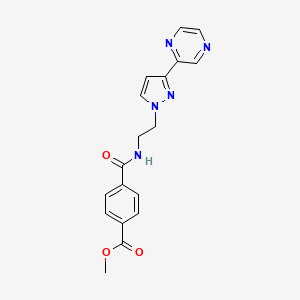![molecular formula C14H17ClF2N2O2 B2483491 Benzyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride CAS No. 2445794-81-8](/img/structure/B2483491.png)
Benzyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of related compounds involves the reaction of N-benzyloxycarbamate derivatives with stabilized carbon nucleophiles to produce hydroxamic acids and their derivatives, showcasing a method to create functionalized molecules. This synthetic approach is useful for preparing hydroxamate-containing mixed ligand systems and polyhydroxamic acids, demonstrating versatility in chemical synthesis (Liu, Jacobs, & Gopalan, 2009). Efficient peptide coupling methods, utilizing reagents like Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), are also employed for synthesizing various substituted amino acid derivatives, indicating a broad applicability in creating complex molecular structures (Brunel, Salmi, & Letourneux, 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various analytical techniques. For instance, single crystal X-ray diffraction has been used to establish the relative configurations within complex structures, providing a detailed understanding of molecular geometry and intermolecular interactions (Christensen et al., 2011).
Chemical Reactions and Properties
The reactivity of similar compounds with various reagents under different conditions highlights their chemical versatility. For example, the reaction of benzyl carbamate/N-chlorosuccinimide with β-nitrostyrenes, catalyzed by potassium carbonate, showcases a method for aminohalogenation, indicating a wide range of chemical transformations these compounds can undergo (Ji et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the application and handling of these compounds. Studies on related compounds, through techniques like single crystal X-ray diffraction, provide insight into their crystalline structure and intermolecular interactions, which are critical for understanding their behavior in various solvents and conditions (Christensen et al., 2011).
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity, stability, and functional group transformations, are pivotal for their application in synthesis and medicinal chemistry. The chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates illustrates the ability to modify functional groups under mild conditions, showcasing the compound's versatility and applicability in complex synthesis pathways (Sakaitani & Ohfune, 1990).
科学的研究の応用
Peptide Coupling and Synthesis
Benzyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride plays a role in the synthesis of peptides. It has been used in efficient peptide coupling methods, particularly for conjugated carboxylic acids with methyl ester amino acids hydrochloride. This method allows the synthesis of various substituted amino acid derivatives with high chemical yields, demonstrating its utility in enzymatic substrate synthesis (Brunel, Salmi, & Letourneux, 2005).
Fluorescence Probes and Reactive Oxygen Species Detection
The compound has relevance in the development of novel fluorescence probes, particularly for detecting highly reactive oxygen species (hROS) such as hydroxyl radicals. These probes can differentiate hROS from other reactive oxygen species, highlighting the compound's potential in biological and chemical applications (Setsukinai et al., 2003).
Synthesis of Hydroxamates
It is used in the synthesis of O-benzyl hydroxamates, showcasing a method to convert various carboxylic acids, including amino acids and di-peptides, to O-benzyl hydroxamates. This synthesis is notable for its simplicity and efficiency, relevant in both academic and industrial contexts (Palakurthy et al., 2014).
Chelation and Metal Binding
Hydroxamic acids, including derivatives of benzyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride, are important in chelating hard metal ions like Fe(III). New strategies for their preparation and incorporation into various matrices are significant for therapeutic, diagnostic, and separation chemistry applications (Liu, Jacobs, & Gopalan, 2009).
Antibacterial Agents
The compound has applications in synthesizing novel antibacterial agents. It has been used in creating new series of derivatives with significant in vitro antibacterial activity against various microorganisms, underscoring its potential in developing new antimicrobial drugs (Borad et al., 2015).
特性
IUPAC Name |
benzyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2.ClH/c15-14(16)11(13(14)6-10(17)7-13)18-12(19)20-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,17H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZHBSMYJDQHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12C(C2(F)F)NC(=O)OCC3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2483414.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2483416.png)


![2-(4-bromophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2483422.png)

![4-{[4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]methyl}-N-(cyclohexylmethyl)benzamide](/img/structure/B2483428.png)

![N1-phenethyl-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2483431.png)
